Carbamic acid, isobutyrylmethyl-, m-cumenyl ester

Description

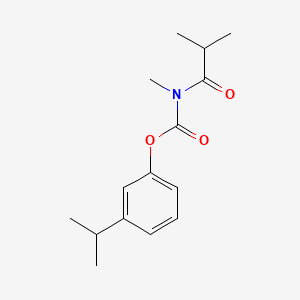

Carbamic acid esters are a class of compounds characterized by a carbamate group (-O-C(=O)-N-). The compound carbamic acid, isobutyrylmethyl-, m-cumenyl ester (IUPAC name: 3-isopropylphenyl N-(isobutyrylmethyl)carbamate) features a m-cumenyl (3-isopropylphenyl) group and an isobutyrylmethyl substituent on the carbamate nitrogen. Key synonyms and identifiers for similar compounds include m-cumenyl methylcarbamate (CAS 64-00-6), which shares the m-cumenyl moiety but differs in the N-substituent (methyl vs. isobutyrylmethyl) .

Properties

CAS No. |

5748-26-5 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) N-methyl-N-(2-methylpropanoyl)carbamate |

InChI |

InChI=1S/C15H21NO3/c1-10(2)12-7-6-8-13(9-12)19-15(18)16(5)14(17)11(3)4/h6-11H,1-5H3 |

InChI Key |

PNBLZGHZVYLIMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the reaction between isobutyrylmethyl carbamate and m-cumenyl chloride. This reaction is catalyzed by a base to facilitate the formation of the ester bond between the carbamate moiety and the aromatic m-cumenyl group.

$$

\text{Isobutyrylmethyl carbamate} + \text{m-cumenyl chloride} \xrightarrow{\text{Base catalyst}} \text{this compound} + \text{HCl}

$$

The base catalyst neutralizes the hydrochloric acid formed during the reaction, driving the esterification forward.

Industrial Synthesis Considerations

In industrial settings, this synthesis is often conducted in automated reactors that allow for continuous addition of reactants and efficient removal of by-products such as hydrogen chloride gas. This setup improves reaction rates and product yield.

Purification of the product is typically achieved through distillation or crystallization to reach the desired purity levels for further application.

Alternative Preparation Method: Carbamic Acid Esters from Alcohols and Urea

A related general method for preparing carbamic acid esters, which can be adapted for compounds like this compound, involves the reaction of a monohydroxy aliphatic alcohol with urea. This process is conducted without a catalyst by heating a mixture of at least two moles of alcohol per mole of urea at 180–230 °C under pressure to maintain the vapor pressure of the mixture. Ammonia gas is vented continuously to drive the reaction.

Reaction conditions and process details:

| Parameter | Details |

|---|---|

| Reactants | C1–C8 monohydroxy aliphatic alcohol + urea |

| Molar ratio | ≥ 2 moles alcohol : 1 mole urea |

| Temperature | 180–230 °C |

| Pressure | At least vapor pressure of heated mixture |

| Catalyst | None (catalyst-free) |

| Reaction time | ≤ 1.5 hours |

| By-product | Ammonia gas (vented) |

| Product separation | Cooling to -70 °C to -20 °C to separate ester |

This method is adaptable for continuous operation and can be used to prepare carbamate esters from various alcohols, including isobutanol derivatives relevant to the target compound.

Summary Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed esterification | Isobutyrylmethyl carbamate + m-cumenyl chloride | Base catalyst, room or mild heating, solvent | High specificity, direct synthesis | Requires handling of acid chlorides and base |

| Catalyst-free urea-alcohol reaction | C1–C8 alcohol + urea | 180–230 °C, pressure, ammonia venting | No catalyst, continuous process | High temperature, less specific |

Mechanistic Insights and Reaction Pathways

The base-catalyzed reaction proceeds via nucleophilic substitution where the carbamate nitrogen attacks the electrophilic carbon of the m-cumenyl chloride, displacing chloride ion and forming the ester linkage. The base neutralizes the HCl formed, preventing side reactions and promoting higher yields.

The urea-alcohol method involves thermal decomposition of urea in the presence of alcohol, generating carbamate esters and ammonia. The process is driven by continuous removal of ammonia, shifting equilibrium toward product formation.

Research Findings and Applications

This compound acts as an acetylcholinesterase inhibitor by binding to the enzyme's active site, preventing acetylcholine breakdown. This property is exploited in neuropharmacological research and agrochemical formulations.

The compound’s stability under synthesis conditions and its functional group reactivity make it suitable for use as an intermediate in organic synthesis.

Industrial synthesis emphasizes automation and continuous processing techniques to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, isobutyrylmethyl-, m-cumenyl ester undergoes various chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and m-cumenyl alcohol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Carbamic acid derivatives, including isobutyrylmethyl-, m-cumenyl ester, are primarily utilized in drug design and development due to their ability to enhance the pharmacological properties of active compounds. The following applications highlight their significance:

Prodrug Development

Carbamate esters serve as prodrugs to improve the bioavailability and stability of drugs. For instance, carbamate derivatives can mask reactive functionalities that would otherwise lead to rapid metabolism or degradation in vivo. This allows for a more controlled release of the active pharmaceutical ingredient.

Case Study :

- Irinotecan : A semisynthetic derivative of camptothecin, irinotecan is converted into its active form, SN-38, via hydrolysis of its carbamate moiety. SN-38 exhibits significantly higher antitumor activity compared to irinotecan itself .

Anticancer Agents

The incorporation of carbamate groups into anticancer drugs has been shown to enhance their efficacy. For example, modifications to existing drugs can lead to compounds with improved potency and reduced toxicity.

Case Study :

- Docetaxel : This chemotherapeutic agent utilizes a carbamate structure that enhances its binding affinity to tubulin, leading to effective cell cycle arrest in cancer treatment .

Agricultural Applications

In agriculture, carbamic acid derivatives are used as pesticides and herbicides due to their effectiveness against various pests and diseases.

Pesticide Formulations

Carbamate pesticides work by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects and other pests. This mechanism makes them potent agents for pest control.

Data Table: Common Carbamate Pesticides

| Compound Name | Application | Target Organism |

|---|---|---|

| Carbaryl | Insecticide | Various insects |

| Methomyl | Insecticide | Caterpillars |

| Propoxur | Insecticide | Cockroaches |

Mechanism of Action

The mechanism of action of carbamic acid, isobutyrylmethyl-, m-cumenyl ester involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of carbamates are highly dependent on the substituents attached to the carbamate nitrogen and the aryl group. Below is a comparative analysis based on substituent effects:

Pharmacological and Toxicological Profiles

- Activity Trends: Methyl and dimethyl carbamates exhibit strong cholinesterase inhibition (similar to physostigmine), enhancing intestinal peristalsis and miotic effects . Ethyl and phenyl derivatives show diminished activity due to reduced electrophilicity or increased steric bulk .

Toxicity :

Stability and Metabolic Pathways

- Chemical Stability: Di- and tri-substituted carbamates (e.g., dimethyl) are more hydrolytically stable than monosubstituted analogs . Isobutyrylmethyl group: The branched alkyl chain may sterically shield the carbamate bond, delaying hydrolysis in physiological conditions.

Metabolism :

Biological Activity

Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- CAS Number : 6143

The compound features a carbamate functional group that is pivotal in its interaction with biological systems. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.

1. Enzyme Inhibition

Carbamic acid esters, including m-cumenyl methylcarbamate, have been identified as potent inhibitors of acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The structure-activity relationship indicates that modifications to the carbamate moiety can significantly affect inhibitory potency.

2. Toxicological Profile

The toxicological assessment of carbamic acid derivatives has shown that they exhibit low acute toxicity in animal models. For instance, studies indicate that the median lethal dose (LD50) for similar compounds exceeds 2000 mg/kg in rats, suggesting a relatively safe profile when administered at therapeutic doses .

Metabolism and Biotransformation

The metabolism of carbamic acid esters typically involves hydrolysis to release the active drug and subsequent conjugation reactions. Research indicates that:

- Hydrolysis : The hydrolysis of carbamates can occur rapidly in physiological conditions, particularly at pH 7.4 and 37°C, with half-lives ranging from 4 to 40 minutes depending on the specific structure .

- Cytochrome P450 Interaction : Studies have shown that certain carbamates undergo bioconversion via cytochrome P450 enzymes, resulting in the formation of phenolic metabolites which may possess distinct pharmacological properties .

Case Study 1: Neuroprotective Effects

In a study involving neuroprotective effects against neurodegenerative diseases, m-cumenyl methylcarbamate demonstrated significant protective effects in vitro against oxidative stress-induced neuronal damage. The compound was shown to modulate intracellular signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various carbamate derivatives, including isobutyrylmethyl esters. Results indicated that these compounds exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting potential applications as antimicrobial agents .

Data Summary Table

| Property | Observation |

|---|---|

| Chemical Structure | C11H15NO2 |

| LD50 (Rats) | >2000 mg/kg |

| AChE Inhibition | Potent |

| Hydrolysis Half-life | 4-40 minutes |

| Neuroprotective Effect | Significant in vitro protection |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Q. What are the recommended methods for synthesizing carbamic acid, isobutyrylmethyl-, m-cumenyl ester, and how can reaction conditions be optimized?

Synthesis typically involves reacting isobutyrylmethyl carbamic acid with m-cumenol under esterification conditions. Key factors include:

- Catalyst selection : Use of acid catalysts (e.g., sulfuric acid) or base-mediated reactions depending on substrate reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while non-polar solvents improve selectivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .

- Purity assessment : Post-synthesis purification via column chromatography or recrystallization is critical. Monitor purity using HPLC or GC-MS .

Q. How can the structural integrity of this compound be validated experimentally?

Employ a combination of spectroscopic and computational methods:

- NMR spectroscopy : H and C NMR to confirm ester linkage and substituent positions .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm) .

- X-ray crystallography : Resolve 3D conformation if crystals are obtainable .

- Computational modeling : Compare experimental data with density functional theory (DFT)-predicted structures .

Q. What are the key stability considerations for this compound under laboratory conditions?

Stability is influenced by:

- Hydrolysis susceptibility : The ester group hydrolyzes under acidic/basic conditions. Monitor pH during storage (recommended: neutral buffer) .

- Thermal degradation : Avoid prolonged exposure to temperatures >50°C. Use TGA to assess decomposition thresholds .

- Light sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation .

Q. What biological activity screening approaches are suitable for this compound?

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or proteases, given carbamates’ known activity .

- Cellular toxicity profiling : Use MTT assays in human cell lines (e.g., HEK293) to evaluate cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Address discrepancies through:

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess stability .

- QSAR modeling : Correlate substituent effects (e.g., m-cumenyl vs. phenyl) with activity using datasets from PubChem .

Q. How do solvent and temperature variations affect reaction mechanisms during synthesis?

Mechanistic insights can be derived from:

- Kinetic studies : Monitor reaction progress via in situ IR or H NMR to identify rate-determining steps .

- Solvent polarity effects : Polar solvents stabilize transition states in nucleophilic acyl substitution .

- Isotopic labeling : Use O-labeled m-cumenol to trace ester bond formation pathways .

Q. What regulatory and safety classifications apply to this compound?

- Toxicological profiling : While carcinogenicity data for this specific ester are limited, analog studies (e.g., ethyl carbamate) suggest caution .

- Regulatory codes : Classified under P:0350 in some hazard databases, indicating acute toxicity risks .

- Handling protocols : Use PPE (gloves, goggles) and fume hoods. Refer to SDS guidelines from NIST or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.